molecular formula C20H15N3O5S B2418807 Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-54-8

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2418807
CAS No.: 864860-54-8
M. Wt: 409.42
InChI Key: FDVMULIDDFWCCU-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound with a molecular formula of C20H15N3O5S and a molecular weight of 409.42 g/mol. This compound is characterized by the presence of a benzo[d]thiazole ring system, which is known for its diverse biological activities . The compound also contains a pyrrolidin-1-yl group, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidin-1-yl group: This step often involves the use of pyrrolidine and suitable activating agents to facilitate the nucleophilic substitution reaction.

    Amidation reaction:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present

Biological Activity

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate (CAS Number: 864860-54-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H15N3O5S
  • Molecular Weight : 409.4152 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)c1ccc2c(c1)sc(n2)NC(=O)c1cccc(c1)N1C(=O)CCC1=O

The compound features a complex structure that includes a benzothiazole moiety and a dioxopyrrolidinyl group, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For example, compounds similar to methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole have shown promising results against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, certain thiazole derivatives have demonstrated the ability to inhibit DNA gyrase and topoisomerase IV in E. coli and S. aureus, which are essential for bacterial DNA replication and transcription .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and affecting downstream signaling pathways.
  • Cell Cycle Interference : By disrupting normal cellular processes, it can induce apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria when compared to traditional antibiotics .

Cancer Cell Line Testing

In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The observed IC50 values ranged from 10 µM to 30 µM, indicating a promising therapeutic window for further development .

Summary of Findings

Activity TypeObserved EffectReference
AntimicrobialMIC values as low as 0.008 µg/mL
AnticancerIC50 values between 10 µM to 30 µM
Enzyme InhibitionEffective against DNA gyrase and topoisomerase IV

Properties

IUPAC Name

methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-28-19(27)12-5-6-14-15(10-12)29-20(21-14)22-18(26)11-3-2-4-13(9-11)23-16(24)7-8-17(23)25/h2-6,9-10H,7-8H2,1H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVMULIDDFWCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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